molecular formula C20H18N2O3 B2413855 Ethyl 4-benzamido-2-methylquinoline-6-carboxylate CAS No. 940984-17-8

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate

Cat. No.: B2413855
CAS No.: 940984-17-8
M. Wt: 334.375
InChI Key: VCKWHJLQHBBMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of a benzamido group, a methyl group, and an ethyl ester group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-benzamido-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the quinoline derivative and benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the quinoline core can be esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents onto the quinoline core .

Scientific Research Applications

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinoline-2-carboxylic acid: A compound with a carboxylic acid group at the 2-position of the quinoline ring.

    2-Methylquinoline: A simpler quinoline derivative with a methyl group at the 2-position.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-benzamido-2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-25-20(24)15-9-10-17-16(12-15)18(11-13(2)21-17)22-19(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKWHJLQHBBMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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